KT203

概要

説明

KT203は、α/βヒドロラーゼドメイン含有6(ABHD6)の強力かつ選択的な阻害剤です。 それは抗ウイルスおよび抗炎症活性を示し、肺炎の研究のための貴重な化合物となっています 。 This compoundは、Neuro2A細胞において0.31ナノモルの半数阻害濃度(IC50)値を有する高い選択性と効力によって知られています .

準備方法

合成経路と反応条件

KT203は、トリアゾール環の形成とビフェニルカルボン酸部分の組み込みを含む一連の化学反応によって合成されます。合成経路には通常、以下のステップが含まれます。

トリアゾール環の形成: これは、アジドとアルキン間の環状付加反応によって達成されます。

ビフェニルカルボン酸の組み込み: このステップには、トリアゾール中間体をビフェニルカルボン酸誘導体とカップリングすることが含まれます。

これらのステップの反応条件には、通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒の使用が含まれます。 最終生成物は、カラムクロマトグラフィーなどの技術によって精製され、高純度のthis compoundが得られます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、生産コストを最小限に抑えながら、収量と純度を最大限に高めるために反応条件を最適化することが含まれます。 これには、連続フローリアクターや自動精製システムを使用して、生産プロセスを合理化することが含まれる場合があります .

化学反応の分析

Structural Analogues and Reaction Pathways

KT203 is not explicitly mentioned in the provided sources, but compounds with similar naming conventions (e.g., KT195, KT123, KT125) appear in studies of piperidyl-1,2,3-triazole ureas as inhibitors of serine hydrolases like ABHD6 and DAGLβ . For example:

| Compound | Target Inhibition (ABHD6) | Selectivity Against DAGLβ | Off-Targets |

|---|---|---|---|

| KT195 | 30% (10 nM) | 0% (100 nM) | FAAH |

| KT123 | 91% (10 nM) | 91% (10 μM) | None |

| KT125 | 79% (10 nM) | 58% (10 μM) | None |

Reaction optimization for these analogues involves:

- Suzuki coupling to introduce biphenyl triazole leaving groups .

- Hydrogenation for deprotection (e.g., Pd-C/H₂ reduction of benzylcarboxyphenyl intermediates) .

Reaction Rate Analysis

While this compound-specific kinetics are unavailable, general principles for analyzing similar compounds include:

- Pseudo-first-order kinetics under excess reagent conditions, with rate laws derived from absorbance vs. time plots :

, where . - Machine learning models to predict reaction selectivity and optimal catalysts (e.g., imine reactions) .

Catalytic and Electrochemical Insights

Emerging methods for enhancing reaction efficiency, such as electrochemical potential modulation , could apply to this compound synthesis or functionalization:

- Small voltage changes (≈100–300 mV) boost acid-catalyzed thermochemical reaction rates by up to 10⁵× .

- Surface potential adjustments alter catalyst resting states, impacting reaction pathways .

Recommendations for Further Study

To characterize this compound’s reactions:

- Synthetic Routes : Use Suzuki-Miyaura cross-coupling or Huisgen cycloaddition, as seen in KT-series compounds .

- Kinetic Profiling : Employ absorbance spectroscopy or mass spectrometry to track reaction progress .

- Computational Modeling : Apply generative AI (e.g., diffusion models) to predict transition states and optimize conditions .

Data Gaps and Limitations

科学的研究の応用

Inhibition of Metastasis

One significant application of KT203 is in the context of pancreatic cancer. Research indicates that this compound can significantly reduce metastatic seeding in mouse models of pancreatic ductal adenocarcinoma (PDAC). In a study where human and mouse PDAC cell lines were treated with this compound prior to transplantation into mice, a marked reduction in lung metastases was observed without affecting primary tumor growth . This suggests that this compound may serve as a therapeutic agent to inhibit cancer metastasis by targeting ABHD6.

Selectivity and Safety

This compound demonstrates impressive selectivity for ABHD6 over other serine hydrolases, minimizing off-target effects that are often a concern with pharmacological agents. In vivo studies have shown that at doses up to 1 mg/kg, this compound achieves near-complete blockade of ABHD6 in the liver with minimal cross-reactivity against other enzymes . This selectivity is crucial for developing safe cancer therapeutics.

Impact on Endocannabinoid Signaling

Given its role as an ABHD6 inhibitor, this compound is also being investigated for its effects on endocannabinoid signaling pathways within the central nervous system (CNS). The modulation of these pathways has implications for treating neurological disorders such as multiple sclerosis and chronic pain .

Potential for CNS Penetration

Research indicates that certain derivatives of this compound may be developed to penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-related applications . This capability could enhance therapeutic strategies for neurological conditions by increasing local concentrations of endocannabinoids.

Preclinical Studies on Cancer Metastasis

In preclinical trials involving mice treated with this compound, researchers observed a significant decrease in metastatic spread from established tumors to distant organs like the lungs. The mechanism appears to involve reduced adhesion of cancer cells to endothelial cells, which is critical for metastasis .

Drug Repurposing for Viral Infections

Recent studies have also explored this compound's potential role in inhibiting SARS-CoV-2 entry into cells. It was identified as a compound that binds to viral proteins, suggesting a possible application in managing COVID-19 infections . This highlights the versatility of this compound beyond its initial characterization as an ABHD6 inhibitor.

Conclusion and Future Directions

This compound represents a promising compound with diverse applications across cancer research and neurobiology due to its potent inhibition of ABHD6 and favorable pharmacological profile. Ongoing research aims to further elucidate its mechanisms and explore its potential in clinical settings for both oncology and neurology.

Future studies should focus on:

- Long-term safety profiles in various animal models.

- Efficacy assessments in human clinical trials.

- Development of derivatives with enhanced CNS penetration.

The continued exploration of this compound could lead to significant advancements in therapeutic strategies for challenging diseases.

作用機序

KT203は、α/βヒドロラーゼドメイン含有6(ABHD6)を選択的に阻害することによって効果を発揮します。ABHD6は、脂質基質の加水分解に関与する酵素であり、this compoundによるその阻害は、特定の脂質分子の蓄積につながります。 これは、さまざまな細胞プロセスとシグナル伝達経路を調節することができ、観測された抗ウイルスおよび抗炎症効果をもたらします .

類似化合物の比較

This compoundは、ABHD6阻害剤としての高い選択性と効力で独自です。同様の化合物には、次のようなものがあります。

KT185: 異なる化学構造を持つ別の強力なABHD6阻害剤。

KT195: 構造的に関連する化合物で、同様の阻害活性があります。

KT182: わずかに異なる作用機序を持つABHD6阻害剤.

This compoundは、その優れた選択性と効力により、科学研究と潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

KT203 is unique in its high selectivity and potency as an ABHD6 inhibitor. Similar compounds include:

KT185: Another potent ABHD6 inhibitor with a different chemical structure.

KT195: A structurally related compound with similar inhibitory activity.

KT182: An ABHD6 inhibitor with a slightly different mechanism of action.

This compound stands out due to its superior selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .

生物活性

KT203 is a potent and selective inhibitor of the α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and other conditions influenced by endocannabinoid signaling.

This compound exhibits its biological activity primarily through the inhibition of ABHD6, which plays a crucial role in the hydrolysis of 2-AG. By inhibiting this enzyme, this compound can enhance the levels of 2-AG, potentially modulating cannabinoid receptor signaling pathways. The compound has demonstrated an impressive potency with an IC50 value as low as 0.31 nM in Neuro2A cells, indicating its effectiveness in cellular models .

Efficacy in Experimental Models

Research has shown that this compound can selectively inhibit ABHD6 activity without affecting other serine hydrolases. This selectivity is critical for minimizing off-target effects and enhancing therapeutic potential. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound was found to be ineffective in ameliorating disease symptoms when administered peripherally. In contrast, another inhibitor, KT182, which penetrates the central nervous system (CNS), showed significant therapeutic effects .

Table 1: Comparison of ABHD6 Inhibitors

| Compound | IC50 (nM) | CNS Penetration | Efficacy in EAE |

|---|---|---|---|

| This compound | 0.31 | No | Ineffective |

| KT182 | 0.82 | Yes | Effective |

| WWL70 | Not specified | Yes | Effective |

Case Studies and Research Findings

- Study on Multiple Sclerosis : A study published in 2018 examined the effects of this compound and other ABHD6 inhibitors on EAE. While KT182 improved neurological symptoms, this compound did not show any significant therapeutic benefits despite its ability to target brain ABHD6 . This raises questions about the role of ABHD6 inhibition in treating autoimmune demyelination.

- Neuroprotection Studies : In vitro studies indicated that while KT182 could protect neurons from NMDA-induced excitotoxicity, similar protective effects were not observed with this compound. This suggests that the neuroprotective properties attributed to ABHD6 inhibition may not be universally applicable across different compounds targeting this enzyme .

- Pharmacokinetics and Selectivity : Further research highlighted that this compound is a peripherally restricted inhibitor, meaning it is designed to act outside the CNS, which may limit its effectiveness in conditions where CNS action is required .

Summary of Findings

This compound has shown significant promise as a selective inhibitor of ABHD6 with notable potency. However, its clinical efficacy appears limited due to its inability to penetrate the CNS effectively and provide therapeutic benefits in models of neurological disorders like multiple sclerosis. Future research should focus on optimizing derivatives that retain potency while improving CNS penetration.

特性

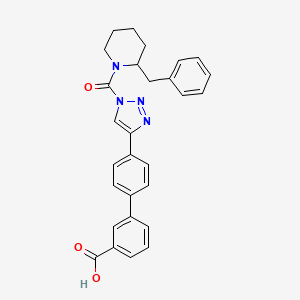

IUPAC Name |

3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCOJOXPDDHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801111173 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402612-64-9 | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。